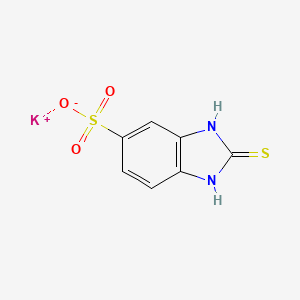
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is a chemical compound with the molecular formula C7H5N2O3S2.K. It is a derivative of benzimidazole, characterized by the presence of a thioxo group and a sulphonate group. This compound is known for its diverse applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate typically involves the reaction of 2-mercapto-5-sulfonyl-benzimidazole with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Mercapto-5-sulfonyl-benzimidazole+KOH→Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Mercapto-5-sulfonyl-benzimidazole
- 2,3-Dihydro-2-thioxo-1H-benzimidazole-5-sulfonic acid
Comparison: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is unique due to the presence of the potassium ion, which enhances its solubility and reactivity compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .
Biological Activity
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H5N2O3S2. The synthesis typically involves the reaction of benzimidazole derivatives with thioketones or thioureas under specific conditions to yield the desired thioxo compound .
Biological Activities
1. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals .
3. Cytotoxic Effects
In cytotoxicity assays against various cancer cell lines, including HeLa and MCF-7, this compound exhibited notable cytotoxic effects. The IC50 values ranged from 15 to 20 µM, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. This study highlights its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Antioxidant Mechanism
In another investigation focusing on its antioxidant capabilities, researchers assessed the compound's ability to reduce oxidative stress markers in vitro. The findings indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting that this compound could be beneficial in mitigating oxidative damage .
Research Findings Summary
Properties
CAS No. |
100758-46-1 |
|---|---|
Molecular Formula |
C7H5KN2O3S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |
InChI Key |
FUTUORWWLGMXLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















